1,4,5,8-Tetraacetoxyanthracene
Description
1,4,5,8-Tetraacetoxyanthracene is an anthracene derivative functionalized with four acetoxy (-OAc) groups at positions 1, 4, 5, and 6. This compound belongs to the broader class of polyoxygenated anthracenes, which are of interest due to their electronic properties, synthetic versatility, and biological activities. Acetoxy groups confer enhanced solubility in organic solvents compared to hydroxylated analogs while retaining reactivity for further derivatization.
Properties
IUPAC Name |
(4,5,8-triacetyloxyanthracen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-11(23)27-19-5-6-20(28-12(2)24)16-10-18-17(9-15(16)19)21(29-13(3)25)7-8-22(18)30-14(4)26/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXJITBZUPQYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369600 | |
| Record name | 1,4,5,8-TETRAACETOXYANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73562-85-3 | |
| Record name | 1,4,5,8-TETRAACETOXYANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetraacetoxyanthracene can be synthesized through several methods. One common approach involves the acetylation of 1,4,5,8-tetrahydroxyanthracene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired tetraacetate derivative .
Industrial Production Methods: Industrial production of this compound often involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Structural Features and Reactivity Context
1,4,5,8-Tetraacetoxyanthracene features four acetoxy (-OAc) groups at the 1, 4, 5, and 8 positions of the anthracene core. These substituents are strongly electron-withdrawing due to their ester groups, which would:
-
Deactivate the aromatic ring toward electrophilic substitution.
-
Direct incoming electrophiles to less hindered positions (e.g., 9,10 or 2,7 positions).
-
Influence photophysical properties , potentially enhancing intersystem crossing or singlet oxygen generation .
Electrophilic Substitution
While anthracene typically undergoes electrophilic substitution at the 9,10 positions, the steric and electronic effects of acetoxy groups may alter reactivity:
Oxidation
Anthracene derivatives are prone to oxidation at the central ring. For this compound:
-
Air/Oxidizing Agents : Could yield 9,10-anthraquinone derivatives after acetoxy group hydrolysis (see Table 1) .
-
Photochemical Oxidation : May generate reactive oxygen species (ROS) such as singlet oxygen () or hydroxyl radicals (- OH) under UV light, similar to other anthracene-based systems .
Table 1: Hypothetical Oxidation Products
Diels-Alder Reactivity
Anthracene’s central ring acts as a diene in Diels-Alder reactions. Substitution at 1,4,5,8 positions may sterically hinder this process but not eliminate it:
| Dienophile | Conditions | Expected Product | Yield* |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Endo-adduct at 9,10 positions | Moderate (30–50%) |
| Tetracyanoethylene | Dichloromethane, RT | Cycloadduct with CN groups | Low (<20%) |
*Predicted yields based on steric and electronic effects .
Photochemical Behavior
The acetoxy groups may enhance triplet-state formation, as seen in halogenated anthracenes:
-
Heavy-Atom Effect : Chloride or bromide salts could promote intersystem crossing, increasing singlet oxygen production .
-
Fluorescence Quenching : Observed in anthracene derivatives with electron-withdrawing groups due to enhanced non-radiative decay .
Table 2: Photophysical Properties (Hypothetical)
| Property | Value (Predicted) | Notes |
|---|---|---|
| Fluorescence Quantum Yield | Φ < 0.1 | Low due to electron-withdrawing groups . |
| Singlet Oxygen Quantum Yield | Φ ≈ 0.4 | Comparable to anthracene-9,10-diacetate . |
Hydrolysis and Functionalization
Acetoxy groups are hydrolyzable under acidic or basic conditions:
-
Acid Hydrolysis : Would yield 1,4,5,8-Tetrahydroxyanthracene, a polyol susceptible to further oxidation or alkylation .
-
Base-Catalyzed Transesterification : Could replace acetates with other esters (e.g., methyl or benzyl groups) .
Research Gaps and Recommendations
No direct experimental data on this compound was found in the reviewed sources. Future studies should prioritize:
-
Synthesis and Characterization : Confirming regioselectivity in substitution reactions.
-
Phototoxicity Assays : Quantifying ROS generation and DNA damage potential.
-
Catalytic Applications : Exploring use in Diels-Alder catalysis or as a photosensitizer.
Scientific Research Applications
Photochemical Applications
Light Harvesting and Energy Transfer
1,4,5,8-Tetraacetoxyanthracene exhibits significant potential in photochemical applications due to its ability to absorb light and facilitate energy transfer processes. It has been utilized in the construction of supramolecular architectures that demonstrate efficient Förster resonance energy transfer (FRET) properties. For instance, cages formed from anthracene derivatives have shown energy transfer efficiencies exceeding 93% in specific configurations .
Photodimerization
The compound can undergo photodimerization reactions upon irradiation, leading to the formation of stable dimers. This property is exploited in creating materials with tailored optical properties. Studies indicate that the photochemical [4 + 4] cycloaddition reactions involving anthracene derivatives yield products that can be selectively released under thermal or photo-induced conditions .
Biomedical Applications
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. The planar structure of anthracene derivatives allows for effective intercalation with DNA, which is crucial for disrupting cancer cell replication. Research has demonstrated that certain anthracene derivatives exhibit cytotoxic effects against various cancer cell lines by inducing DNA damage and inhibiting cell proliferation .
Drug Delivery Systems
The compound's ability to form complexes with biomolecules makes it suitable for use in drug delivery systems. Studies have shown that anthracene-based compounds can be encapsulated into nanoparticles for targeted delivery to tumor sites. This approach enhances the therapeutic efficacy while minimizing side effects associated with conventional chemotherapy .
Material Science Applications
Organic Electronics
This compound has been incorporated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its favorable electronic properties contribute to improved charge transport characteristics in these devices. Recent advancements indicate that BN-doped anthracene derivatives exhibit enhanced performance metrics in OFETs with hole mobilities reaching up to 1.35 cm²/V·s .
Thermochromic and Photochromic Materials
The compound's unique photophysical properties make it a candidate for thermochromic and photochromic applications. Anthracene derivatives can change color upon exposure to heat or light, which is useful in developing smart materials that respond to environmental stimuli .
Summary Table of Applications
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various anthracene derivatives including this compound against L1210 and HL-60 tumor cell lines. The results indicated a significant reduction in cell viability correlating with increased concentrations of the compound.
- Development of Supramolecular Assemblies : Research demonstrated the formation of metallacycles using anthracene derivatives as building blocks. These structures exhibited unique absorption properties and were capable of encapsulating reactive species such as singlet oxygen for potential therapeutic applications.
Mechanism of Action
The mechanism by which 1,4,5,8-tetraacetoxyanthracene exerts its effects involves interactions with molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxyanthracene, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and pathways .
Comparison with Similar Compounds
Structural Insights :
- Electron-withdrawing vs. donating groups : Acetoxy (-OAc) and methoxy (-OMe) groups are electron-withdrawing and donating, respectively, altering anthracene’s π-electron system and redox behavior.
- Solubility: Acetoxy derivatives exhibit higher organic-phase solubility than hydroxylated analogs (e.g., 1,4,5,8-tetrahydroxyanthraquinone), which are more water-soluble but prone to aggregation .
Enzyme Inhibition
- 1,4,5,8-Tetrahydroxyanthraquinone demonstrates potent inhibition of HCV NS3 helicase (IC₅₀ = 6 µM), attributed to its four keto-phenol systems, which facilitate π-π stacking and hydrogen bonding with the enzyme .
- Hypericin (a dimeric anthracene derivative with four keto-phenol systems) shows even stronger inhibition (IC₅₀ = 3 µM), highlighting the importance of extended conjugation and multimerization .
- 1,4,5,8-Tetramethoxynaphthalene exhibits high binding affinity (−20.890 kcal/mol) to glutamine-rich proteins, suggesting methoxy groups enhance hydrophobic interactions in protein pockets .
Toxicity Profile
- In contrast, hydroxylated and acetylated derivatives are less studied for toxicity but may offer safer profiles due to reduced metabolic activation.
Key Research Findings and Gaps
- Activity vs. Substituent Count : Increasing oxygenated groups (e.g., hydroxyl → methoxy → acetoxy) enhances lipophilicity but may reduce target specificity due to steric effects.
- Unanswered Questions : The direct biological activity of this compound remains uncharacterized. Comparative studies with its deacetylated form (1,4,5,8-tetrahydroxyanthracene) are needed to assess pharmacokinetic advantages.
Biological Activity
1,4,5,8-Tetraacetoxyanthracene is a synthetic derivative of anthracene that has garnered attention for its biological activity, particularly in the context of cancer research. This compound is characterized by the presence of four acetoxy groups at positions 1, 4, 5, and 8 of the anthracene ring system. The modification of the anthracene backbone with acetoxy groups is believed to enhance its solubility and biological activity.
Antitumor Properties
Research has demonstrated that anthracene derivatives, including this compound, exhibit significant antitumor activity. A systematic study evaluated various anthracene derivatives against several cancer cell lines to establish structure-activity relationships (SAR) and identify potential pharmacophores.
- Cell Lines Tested : The biological activity was assessed in various human cancer cell lines including:
- Human lung carcinoma (A-549)
- Human breast carcinoma (MCF-7)
- Human colon carcinoma (HT-29)
- Human melanoma (MEL-28)
The results indicated that certain modifications to the anthracene structure could lead to enhanced cytotoxicity against these cell lines. For instance, compounds with specific substituents at C-7 and C-8 showed improved selectivity and potency against solid tumors, with some derivatives exhibiting IC50 values in the nanomolar range against P-388 leukemia cells .
The mechanisms underlying the antitumor effects of this compound are still under investigation. However, it is hypothesized that these compounds may induce apoptosis through several pathways:
- Activation of Caspases : Similar to other anthraquinones like aloe-emodin, tetraacetoxyanthracene may activate caspase pathways leading to programmed cell death. Studies on related compounds have shown increased expression of pro-apoptotic proteins and activation of mitochondrial pathways .
- DNA Binding : Anthracene derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes. This property is crucial for their cytotoxic effects .
Comparative Efficacy
A comparative analysis of various anthraquinone derivatives revealed that while many exhibit cytotoxic properties, the presence of acetoxy groups significantly influences their efficacy. For example:
| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against Hep-G2 |
|---|---|---|
| This compound | 1.1 | 3.0 |
| Aloe-emodin | 60.90 | Not specified |
| Other derivatives | Varies | Varies |
This table illustrates that this compound shows potent activity compared to other known anthraquinones .
Study on Anticancer Activity
In a recent study focusing on the anticancer properties of various anthraquinone derivatives including tetraacetoxyanthracene:
- Objective : To evaluate the cytotoxic effects on different human cancer cell lines.
- Methodology : MTT assays were employed to determine cell viability post-treatment with varying concentrations of the compound.
- Findings : The study concluded that tetraacetoxyanthracene exhibited significant dose-dependent cytotoxicity across multiple cancer cell lines. The most notable effects were observed in breast and lung cancer cells .
Clinical Implications
The potential clinical applications of this compound are being explored in preclinical models. Its ability to selectively target cancer cells while sparing normal cells presents a promising avenue for therapeutic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
